molecular formula C18H21N3O4 B046668 Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- CAS No. 122892-80-2

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro-

Cat. No. B046668
M. Wt: 343.4 g/mol
InChI Key: GNHJCPGGHGYXHT-UHFFFAOYSA-N
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Description

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro-, also known as DMEMBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMEMBN is a member of the benzamide family of compounds and is synthesized through a multistep process involving several chemical reactions.

Mechanism Of Action

The mechanism of action of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- involves the inhibition of various enzymes and signaling pathways in cells. It has been found to inhibit the activity of protein kinases, which are essential for cell growth and proliferation. Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has also been found to inhibit the activity of the mTOR pathway, which is involved in cell growth and metabolism. Additionally, Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to have several biochemical and physiological effects on cells. It has been found to induce oxidative stress in cells, which can lead to cell death. Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has also been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase pathway. Additionally, Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to inhibit the activity of various enzymes involved in the metabolism of glucose and lipids.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. Additionally, Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro-. One area of interest is its potential use in combination therapy for cancer treatment. Studies have shown that Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- can enhance the efficacy of other anti-cancer drugs when used in combination. Additionally, Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to have potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Further research is needed to fully understand the potential applications of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- in these areas.

Synthesis Methods

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- is synthesized through a multistep process that involves several chemical reactions. The synthesis process begins with the reaction of 4-(2-(dimethylamino)ethoxy)benzaldehyde with nitromethane to form 4-(2-(dimethylamino)ethoxy)-3-nitrobenzaldehyde. The resulting compound is then subjected to a reduction reaction using sodium borohydride to form 4-(2-(dimethylamino)ethoxy)-3-aminobenzaldehyde. The final step involves the reaction of the resulting compound with benzyl chloride to form Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro-.

Scientific Research Applications

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use in cancer research. Studies have shown that Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells by disrupting the cell cycle. Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

122892-80-2

Product Name

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro-

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3-nitrobenzamide

InChI

InChI=1S/C18H21N3O4/c1-20(2)10-11-25-17-8-6-14(7-9-17)13-19-18(22)15-4-3-5-16(12-15)21(23)24/h3-9,12H,10-11,13H2,1-2H3,(H,19,22)

InChI Key

GNHJCPGGHGYXHT-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Other CAS RN

122892-80-2

synonyms

N-((4-(2-(Dimethylamino)ethoxy)phenyl)methyl)-3-nitrobenzamide

Origin of Product

United States

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